4-Methylpyridine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylpyridin-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSADJIPSKPADNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[NH+]C=C1.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-93-5 | |
| Record name | Pyridine, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14401-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Preparative Methodologies of 4 Methylpyridine Hydrochloride
Precursor Synthesis and Routes to 4-Methylpyridine (B42270)
4-Methylpyridine, also known as γ-picoline, is primarily synthesized through industrial processes involving the reaction of simple aldehydes and ammonia (B1221849) over various catalysts. wikipedia.org It can also be isolated from coal tar, though industrial synthesis is the main source for commercial production. wikipedia.org
Vapor-Phase Condensation Reactions for Methylpyridine Production
A significant industrial method for producing methylpyridines is the vapor-phase condensation reaction of acetaldehyde (B116499) with ammonia. niscpr.res.ingoogle.com This process is typically carried out at elevated temperatures in a fixed-bed reactor and yields a mixture of 2-methylpyridine (B31789) and 4-methylpyridine. niscpr.res.in The reaction is a form of dehydrocyclization, involving a series of steps including condensation, cyclization, and dehydrogenation. niscpr.res.in
The reaction is highly dependent on the catalyst used. Early methods utilized catalysts such as silica (B1680970) gel, alumina, and other metallic oxides, but often resulted in low yields of the desired monomethylpyridines. google.com More advanced catalytic systems have been developed to improve the efficiency and selectivity of this vapor-phase synthesis. For instance, the use of potassium salts of 12-tungstophosphoric acid has been investigated, with the reaction of acetaldehyde and ammonia at 350–450℃ yielding 2-methylpyridine and 4-methylpyridine. niscpr.res.in The mechanism is believed to involve aldol-type condensation leading to 2-methylpyridine and a Michael-type route favoring the formation of 4-methylpyridine, both catalyzed by the acid sites on the catalyst. niscpr.res.in
Catalytic Synthesis Approaches for Methylpyridines
The development of efficient catalysts is crucial for the selective synthesis of methylpyridines. Research has focused on heterogeneous catalytic systems, exploring various compositions to maximize the yield of the desired isomers.
A variety of heterogeneous catalysts have been developed to facilitate the synthesis of pyridine (B92270) and its derivatives. For the production of methylpyridines from acetaldehyde and ammonia, synthetic silica-alumina gel-type catalysts have proven effective. google.com Other systems involve the gas-phase condensation of ethanol (B145695) with formaldehyde (B43269) and ammonia over zeolite catalysts, such as H-Beta, H-ZSM-12, and H-ZSM-5, which exhibit high activity. researchgate.netgoogle.com
Catalysts based on metal oxides supported on materials like kaolin (B608303) have also been extensively studied. e3s-conferences.orgresearchgate.net For example, catalysts containing cadmium oxide (CdO) on "Angren kaolin" have been developed for the synthesis of methylpyridines. e3s-conferences.orgsemanticscholar.org Furthermore, vanadium-based catalysts, often modified with other metal oxides like titanium dioxide (TiO₂) or tin dioxide (SnO₂), are employed, particularly in the subsequent oxidation of 4-methylpyridine, but their development sheds light on the broader field of pyridine-related catalysis. mdpi.comijcce.ac.irijcce.ac.irresearchgate.net These modified vanadium oxide systems can exhibit increased activity and selectivity compared to individual oxides. ijcce.ac.irijcce.ac.ir
The composition of the catalyst and the use of peptizers have a significant impact on the yield and selectivity of methylpyridine synthesis. In cadmium oxide-kaolin systems, the concentration of the active component, CdO, is a critical factor. semanticscholar.org Studies have shown that increasing the amount of CdO in the catalyst can substantially increase the total yield of methylpyridines. semanticscholar.org
The addition of a second metallic component can further enhance catalyst performance. For instance, incorporating chromium(III) oxide (Cr₂O₃) into a CdO-kaolin catalyst was found to increase the total yield of 2- and 4-methylpyridines. e3s-conferences.orgsemanticscholar.org The effect of temperature is also crucial; for a CdO-Cr₂O₃-kaolin catalyst, increasing the reaction temperature from 340°C to 420°C resulted in higher yields of both 2-methylpyridine and 4-methylpyridine. semanticscholar.org
Peptizers, which are substances added during catalyst preparation to improve its properties, also play a role. The use of phosphoric acid as a peptizer has been shown to increase the activity of heterogeneous catalysts used in methylpyridine synthesis. semanticscholar.org
The table below summarizes the research findings on the influence of catalyst composition on product yield in the synthesis of methylpyridines. e3s-conferences.orgsemanticscholar.org
| Catalyst Brand | Catalyst Composition | 2-Methylpyridine Yield (%) | 4-Methylpyridine Yield (%) | Total Yield (%) |
| CK-13 | 13.0% CdO, 87.0% Kaolin | 41.2 | 22.4 | 63.6 |
| CChK-13 | 13.0% CdO, 5.0% Cr₂O₃, 82.0% Kaolin | 45.4 | 24.8 | 70.2 |
In vanadium-based systems used for oxidation reactions of 4-methylpyridine, modification with oxides like TiO₂ and SnO₂ has been shown to increase catalyst activity. ijcce.ac.irijcce.ac.ir The transition from a binary (V₂O₅-TiO₂) to a ternary system (V₂O₅-TiO₂-SnO₂) can lead to a significant increase in the conversion of the starting material. ijcce.ac.ir
Formation and Isolation of 4-Methylpyridine Hydrochloride
Once 4-methylpyridine is synthesized and isolated, it is converted into its hydrochloride salt to enhance its stability and handling properties.
Principles of Acid-Base Reaction for Salt Formation
4-Methylpyridine is a weak base, with the nitrogen atom in the pyridine ring possessing a lone pair of electrons that can accept a proton. nih.gov Its conjugate acid has a pKa of 5.98. wikipedia.org The formation of this compound is a straightforward acid-base neutralization reaction. noaa.gov When 4-methylpyridine is treated with a strong acid like hydrochloric acid (HCl), the nitrogen atom is protonated, forming the 4-methylpyridinium cation and the chloride anion, which together constitute the salt. nih.govnoaa.gov
This reaction is exothermic and results in the formation of a salt plus water if aqueous HCl is used. noaa.gov In synthetic procedures, the hydrochloride salt is often formed by treating a solution of the pyridine derivative with hydrochloric acid. google.com For instance, after a reaction sequence, the pH can be adjusted to the acidic range with dilute hydrochloric acid to facilitate the formation and isolation of the hydrochloride salt. google.com An alternative method involves using agents like thionyl chloride (SOCl₂), which can react to produce the hydrochloride salt as the final product. google.com The resulting salt is typically a stable, solid material that is easier to handle and store than its liquid base precursor.
Purification Strategies via Hydrochloride Crystallization from Crude Mixtures
Purification of 4-methylpyridine can be effectively achieved through its conversion to the hydrochloride salt, followed by crystallization. This method leverages the differential solubility of the salt to separate it from impurities. One approach involves steam distilling a solution of the crude base in an excess of 20% sulfuric acid. researchgate.net This process removes non-basic impurities. Subsequently, the addition of excess aqueous sodium hydroxide (B78521) to the residue liberates the free base, which is then separated, dried, and can be further purified by fractional distillation. researchgate.net
An alternative purification route involves the formation of a metal salt adduct. For instance, 4-methylpyridine can be treated with anhydrous zinc chloride and concentrated hydrochloric acid in absolute ethanol to form the crystalline ZnCl₂ adduct. researchgate.net This complex can be recrystallized from absolute ethanol to enhance purity. researchgate.net The free base is then regenerated by adding excess aqueous sodium hydroxide, followed by steam distillation. researchgate.net Similarly, mercuric chloride can be used to form a crystalline complex that can be recrystallized from dilute hydrochloric acid. researchgate.net
Crystallization of the hydrochloride salt is also a key step in the purification of related compounds. For example, in the synthesis of duloxetine, the hydrochloride salt is precipitated from a solution in ethyl methyl ketone by the addition of concentrated hydrochloric acid at low temperatures. google.com Recrystallization from the same solvent yields a product with high chemical and optical purity. google.com
Methodologies for Regeneration of the Free Base from its Hydrochloride Salt
The regeneration of the free 4-methylpyridine base from its hydrochloride salt is a crucial step for its use in many subsequent reactions. This is typically accomplished by treatment with a base. A common laboratory method involves dissolving the hydrochloride salt in a saturated sodium bicarbonate solution. researchgate.net The liberated free base can then be extracted with an organic solvent like dichloromethane, dried over a desiccant such as magnesium sulfate, and the solvent carefully removed. researchgate.net
On an industrial scale, methods utilizing less soluble bases have been developed. For instance, magnesium oxide can be used to regenerate free tertiary amines from their hydrochloride salts. google.com This process can be carried out in a water-oil two-phase system or through atmospheric distillation from an aqueous mixture. google.com For example, 2-methylpyridine has been recovered with high yield by distilling a mixture of its hydrochloride salt, water, and magnesium oxide. google.com
Strategic Functionalization of 4-Methylpyridine Precursors (Relevant to Hydrochloride Chemistry)
The methyl group of 4-methylpyridine offers a reactive site for various functionalization reactions, expanding its utility as a synthetic intermediate.
Reactivity of the Methyl Group in Side-Chain Functionalization
The hydrogen atoms of the methyl group in 4-methylpyridine exhibit acidic character due to the electron-withdrawing nature of the pyridine ring, which can stabilize the resulting carbanion through resonance. vaia.com This property is exploited in several side-chain functionalization strategies.
The Mannich reaction provides a pathway for the aminoalkylation of the methyl group. wikipedia.org This three-component condensation involves the reaction of 4-methylpyridine with formaldehyde and a secondary amine. wikipedia.orgcdnsciencepub.com The reaction starts with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the enol form of the methylpyridine. wikipedia.org This method has been successfully employed to synthesize various 4-dialkylaminoethylpyridines using secondary amines such as diethylamine, di-n-butylamine, pyrrolidine, and morpholine. cdnsciencepub.com
| Reactants | Product |
| 4-Methylpyridine, Formaldehyde, Diethylamine | 4-(2-Diethylaminoethyl)pyridine |
| 4-Methylpyridine, Formaldehyde, Di-n-butylamine | 4-(2-Di-n-butylaminoethyl)pyridine |
| 4-Methylpyridine, Formaldehyde, Pyrrolidine | 4-(2-Pyrrolidinoethyl)pyridine |
| 4-Methylpyridine, Formaldehyde, Morpholine | 4-(2-Morpholinoethyl)pyridine |
Table 1: Examples of Mannich Condensation Products from 4-Methylpyridine
The acidic protons of the methyl group in 4-methylpyridine allow it to undergo condensation reactions with carbonyl compounds, such as benzaldehyde, in the presence of a base. vaia.com The reaction proceeds through the formation of a carbanion at the methyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. vaia.com Subsequent dehydration of the resulting adduct yields the condensation product. vaia.com This type of reaction is fundamental in forming larger, more complex molecules. vaia.com
Directed lithiation offers a powerful method for the regioselective functionalization of pyridine derivatives. clockss.org In the case of 4-methylpyridine, direct lithiation of the methyl group can be achieved using strong bases like lithium diisopropylamide (LDA). researchgate.net The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents. For instance, reaction with an aldehyde after lithiation leads to the formation of an aldol-type addition product. researchgate.net The choice of the lithiating agent and reaction conditions is critical to prevent competing reactions, such as addition to the pyridine ring. clockss.orgresearchgate.net For example, using n-butyllithium in a non-complexing solvent like hexane (B92381) can lead to metalation at different positions or addition reactions. researchgate.net
Regioselective Functionalization of the Pyridine Ring System
The synthesis of functionalized 4-methylpyridine derivatives, which are often precursors to the final hydrochloride salt, relies heavily on the regioselective functionalization of the pyridine ring. The inherent electronic properties of the pyridine ring, with its electron-deficient character, particularly at the α (2,6) and γ (4) positions, dictate the strategy for introducing new substituents. The presence of the methyl group at the 4-position further influences the reactivity and directs incoming groups to the remaining available positions. Methodologies often involve multi-step syntheses to achieve the desired regioselectivity.
An example of such a multi-step synthesis is the preparation of 4-(chloromethyl)pyridine (B78701) hydrochloride from 4-methylpyridine. google.com This process involves the initial oxidation of 4-methylpyridine to 4-picolinic acid using potassium permanganate (B83412). google.com The resulting carboxylic acid is then esterified with methanol (B129727) to produce methyl pyridine-4-carboxylate. google.com Subsequently, the ester is reduced to 4-pyridinemethanol, which then undergoes reaction with thionyl chloride to yield the target compound, 4-(chloromethyl)pyridine hydrochloride. google.com
Another key strategy involves the synthesis of amino-substituted 4-methylpyridines. For instance, 3-amino-4-methylpyridine (B17607) can be synthesized from a 4-methylpyridine-3-boronic acid precursor. google.com This method utilizes an inorganic amide as the ammonia source and a metal oxide as a catalyst in a single-step reaction. google.com This approach is highlighted as a novel and efficient route that avoids the lengthy traditional methods and harsh reaction conditions. google.com The table below summarizes the reaction conditions for the synthesis of 3-amino-4-methylpyridine using different catalysts and solvents, demonstrating the versatility of this regioselective amination.
Table 1: Synthesis of 3-Amino-4-methylpyridine from 4-Picoline-3-boronic Acid
| Reactant | Ammonia Source | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Picoline-3-boronic acid | Ammonia (28%) | Oxynitride Copper | Methanol | 2 hours | 95 | patsnap.com |
| 4-Picoline-3-boronic acid | Ammonia (28%) | Silver Oxide | Methanol | 1 hour | - | patsnap.com |
Furthermore, the synthesis of 2-amino-4-methylpyridine (B118599) derivatives showcases another facet of regioselective functionalization. One method involves a ring expansion of a furan (B31954) derivative, followed by hydroxylation and chlorination steps to introduce the amino group at the 2-position of the pyridine ring. google.com A different approach for creating substituted 2-amino-4-methylpyridine analogues involves starting with a protected 2-amino-4-methylpyridine and performing reactions at the 6-position. nih.gov For example, the key intermediate, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine, can be lithiated at the 6-position and then reacted with various electrophiles. nih.gov
Sulfonation of the pyridine ring is another important regioselective functionalization. 4-Pyridinesulfonic acid can be prepared from N-(4-pyridyl)pyridinium chloride hydrochloride. orgsyn.org This precursor is synthesized by the reaction of pyridine with thionyl chloride. orgsyn.org The subsequent reaction with sodium sulfite, followed by acidification, introduces the sulfonic acid group at the 4-position of the pyridine ring. orgsyn.org
The following table provides a summary of various regioselective functionalization reactions on the 4-methylpyridine ring system.
Table 2: Overview of Regioselective Functionalization of the 4-Methylpyridine Ring System
| Starting Material | Reagents | Product | Position of Functionalization | Reference |
|---|---|---|---|---|
| 4-Methylpyridine | 1. Potassium Permanganate 2. Methanol/Acid 3. Reductant 4. Thionyl Chloride | 4-(Chloromethyl)pyridine hydrochloride | 4 (on methyl group) | google.com |
| 4-Picoline-3-boronic acid | Ammonia, Oxynitride Copper | 3-Amino-4-methylpyridine | 3 | patsnap.com |
| Ethyl 2-(4-methylfuran) formate | 1. Ammonia, DMF 2. Dilute HCl 3. NaOH | 2-Amino-3-hydroxy-4-methylpyridine | 2, 3 | google.com |
| 2-Fluoro-4-methylpyridine | Nucleophilic Amination | 2-Amino-4-methylpyridine derivative | 2 | rsc.org |
Chemical Reactivity and Reaction Mechanisms of 4 Methylpyridine and Its Protonated Form
Electronic and Steric Influences on Pyridine (B92270) Ring Reactivity
The reactivity of the pyridine ring in 4-methylpyridine (B42270) is significantly influenced by the electronic and steric properties of the methyl group at the C-4 position. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a permanent dipole and reduced electron density in the ring, particularly at the α (C-2, C-6) and γ (C-4) positions. This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic attack compared to benzene but more prone to nucleophilic substitution.
The methyl group at the C-4 position is an electron-donating group (EDG) through an inductive effect (+I). This property modulates the inherent reactivity of the pyridine nucleus in both electrophilic and nucleophilic substitution reactions.
Electrophilic Substitution: Pyridine itself undergoes electrophilic substitution only under harsh conditions, with the reaction typically occurring at the C-3 position. The electron-donating nature of the methyl group in 4-methylpyridine increases the electron density of the ring, making it more reactive towards electrophiles than unsubstituted pyridine. acs.orgnih.gov However, it remains significantly less reactive than benzene. The increased nucleophilicity is most pronounced at the positions ortho and para to the methyl group (C-3, C-5, and the nitrogen atom). For instance, in the reaction of 2-methyl-4-phenylpyridine, the electron-donating effect of the methyl group was found to enhance the nucleophilicity at the C-3 position. acs.orgacs.org Despite this activation, electrophilic substitution on the 4-methylpyridine ring is not a common synthetic route due to the overriding deactivating effect of the ring nitrogen.
Nucleophilic Substitution: The electron-deficient character of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), which occurs preferentially at the C-2 and C-4 positions. This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction. stackexchange.com The electron-donating methyl group at the C-4 position slightly counteracts this effect by increasing the electron density of the ring, thereby reducing its reactivity towards nucleophiles compared to unsubstituted pyridine. nih.gov Nevertheless, nucleophilic attack remains a viable reaction pathway. In reactions involving N-methylpyridinium ions, substrates with a cyano group at the C-2 or C-4 position show significantly greater reactivity than those with halide leaving groups, highlighting the importance of electronic effects in the deprotonation step of the SNAr mechanism. nih.gov
Mechanistic Studies of Methyl Group Reactivity (p-Picoline Side Chain)
The methyl group of 4-methylpyridine (also known as p-picoline) is not merely a passive substituent but an active functional group that participates in a variety of reactions.
The protons of the methyl group in 4-methylpyridine are significantly more acidic than those of toluene. This enhanced acidity is due to the stabilization of the resulting conjugate base, the 4-picolyl anion. Upon deprotonation, the negative charge on the benzylic-equivalent carbon can be delocalized into the electron-deficient pyridine ring, with a significant resonance contributor placing the negative charge on the electronegative nitrogen atom. stackexchange.com This resonance stabilization lowers the energy of the anion, thereby increasing the acidity of the methyl protons. The pKa of 2-methylpyridine (B31789) is approximately 5.96, and while the value for 4-methylpyridine is similar, these values for the conjugate acids indicate the bases' relative strengths and the influence of the ring on side-chain reactivity. rsc.orgcharite.de This acidic character allows 4-methylpyridine to be used as a substrate in base-catalyzed condensation and alkylation reactions at the methyl position.
The gas-phase catalytic oxidation of the methyl group of 4-methylpyridine is an industrially significant process for the synthesis of isonicotinic acid (INA), a key intermediate in the production of pharmaceuticals like the anti-tuberculosis drug isoniazid. mdpi.comchemjournal.kz This reaction is typically carried out using heterogeneous catalysts, most commonly based on vanadium pentoxide (V₂O₅). ijcce.ac.irijcce.ac.ir
The reaction proceeds through a series of oxidation steps. The initial step is the oxidation of the methyl group to an aldehyde, forming pyridine-4-carbaldehyde, which is then further oxidized to the final product, isonicotinic acid. ijcce.ac.irresearchgate.net The selectivity of this process is crucial, as over-oxidation can lead to the formation of pyridine and carbon dioxide, reducing the yield of the desired product. researchgate.net
The performance of the vanadium oxide catalyst can be significantly improved by the addition of promoters such as titanium dioxide (TiO₂), tin dioxide (SnO₂), and manganese oxides. mdpi.comijcce.ac.irijcce.ac.ir These promoters can increase the catalyst's activity and selectivity by modifying its structural and electronic properties. For instance, quantum chemical studies have shown that promoters like SnO₂ and TiO₂ increase the proton affinity of the vanadyl oxygen, which facilitates the deprotonation of the methyl group—a key step in the oxidation mechanism. ijcce.ac.irijcce.ac.ir The addition of manganese to a V-Ti-O catalyst was found to enhance catalytic activity at lower temperatures and improve selectivity for INA. mdpi.com
The table below summarizes the performance of various vanadium-based catalysts in the gas-phase oxidation of 4-methylpyridine.
| Catalyst | Temperature (°C) | 4-MP Conversion (%) | INA Selectivity (%) | INA Yield (%) | Reference |
| V-Ti-O | 360 | Not specified | Not specified | ~62.5 | researchgate.net |
| V-Ti-Mn-O | 320 | Not specified | 67.17 | Not specified | mdpi.com |
| V-Cr-O | 360 | ~85 | ~55 | 47.46 | chemjournal.kz |
| V₂O₅-TiO₂-SnO₂ | ~300 | >90 | ~70 | ~65 | ijcce.ac.irresearchgate.net |
| V-Ti-Cr-Al-P | 310 | Not specified | Not specified | 82 | researchgate.net |
Note: Conversion, selectivity, and yield values are approximate and depend on specific reaction conditions such as feed rate and water content.
Dearomatization of the pyridine ring is a powerful strategy for synthesizing highly functionalized, three-dimensional piperidine structures from flat, aromatic precursors. mdpi.comnih.gov These reactions typically proceed through the formation of dihydropyridine intermediates. For 4-methylpyridine, a common approach involves activating the pyridine ring to make it more susceptible to nucleophilic attack. This can be achieved by forming an N-acylpyridinium or N-silylpyridinium salt, which is then attacked by a nucleophile. mdpi.com
The regioselectivity of the nucleophilic addition is a key aspect of these reactions. While nucleophilic attack on activated pyridinium (B92312) salts can occur at either the C-2 or C-4 position, strategies have been developed to favor the formation of 1,4-dihydropyridine intermediates. mdpi.comwikipedia.org For example, copper-catalyzed dearomatization reactions have been developed that allow for the C-4 regioselective addition of nucleophiles to pyridines without pre-activation of the heterocycle. acs.orgchemistryviews.org
Another important dearomatization pathway is hydroboration. The use of catalysts such as N-heterocyclic phosphorenes or even potassium tert-butoxide can facilitate the regioselective 1,4-hydroboration of substituted pyridines with reagents like pinacolborane (HBpin). acs.org However, for 4-methylpyridine, this reaction can sometimes yield a mixture of 1,2- and 1,4-dihydropyridine isomers. acs.org These dihydropyridine intermediates are versatile building blocks that can be subsequently reduced to piperidines or undergo further functionalization. nih.govgoogle.com
Hydrogenation and Reduction Methodologies of the Pyridine Ring
The complete reduction of the pyridine ring in 4-methylpyridine to yield 4-methylpiperidine is a fundamental transformation in synthetic chemistry. sigmaaldrich.com This hydrogenation is typically achieved using heterogeneous metal catalysts under a hydrogen atmosphere. chemicalbook.com
Commonly employed catalysts include palladium on carbon (Pd/C), platinum, rhodium, and ruthenium-based systems. rsc.orgnih.gov The reaction is generally carried out in a solvent at elevated temperature and pressure. For example, the hydrogenation of 4-methylpyridine to 4-methylpiperidine can be accomplished in high yield using a ruthenium-based catalyst in water at 100°C under hydrogen pressure. chemicalbook.com
The mechanism of pyridine hydrogenation is understood to be a stepwise process. rsc.org The reaction proceeds through the formation of partially saturated intermediates, such as dihydropyridine and tetrahydropyridine species, before reaching the fully saturated piperidine ring. Density functional theory (DFT) calculations on related systems suggest a pathway involving:
Activation of H₂ by a catalyst or frustrated Lewis pair (FLP). rsc.org
Initial hydride transfer to the pyridine ring to form a dihydropyridine intermediate. rsc.org
Subsequent hydrogenation steps to form a tetrahydropyridine. rsc.org
Final reduction to the piperidine product. rsc.org
The choice of catalyst and reaction conditions can influence the rate and selectivity of the hydrogenation. For instance, the reduction of pyridinecarbonitriles over a Pd/C catalyst shows that the pyridine ring can be saturated in a second step after the nitrile group is reduced, with the process being influenced by acidic additives. rsc.org Similarly, samarium diiodide (SmI₂) in the presence of water has been shown to rapidly reduce 4-methylpyridine to 4-methylpiperidine in high yield at room temperature. clockss.org
Advanced Spectroscopic and Computational Investigations
Molecular Structure and Conformational Analysis
The precise determination of the molecular structure and conformational preferences of 4-methylpyridine (B42270) hydrochloride and related compounds is crucial for understanding their chemical behavior. Advanced analytical techniques, complemented by computational modeling, provide detailed insights into bond lengths, angles, and three-dimensional arrangements in both gaseous and solid states.
Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the molecular geometry of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state. While direct GED studies on 4-methylpyridine hydrochloride are not prevalent due to its salt nature, investigations into structurally similar analogues like 4-methylpyridine-N-oxide offer significant insights.
A study combining GED monitored by mass spectrometry (GED/MS) with quantum chemical (DFT) calculations was conducted on 4-methylpyridine-N-oxide. nih.govnih.gov The analysis from both methods concluded that the molecule possesses CS molecular symmetry with a planar pyridine (B92270) ring. nih.govnih.gov The presence of the electron-donating methyl (CH₃) group in the para position was found to influence the geometry of the pyridine ring, leading to a decrease in the ipso-angle and an increase in the N→O bond length compared to the unsubstituted pyridine-N-oxide. nih.gov The experimentally determined geometric parameters showed good agreement with those predicted by DFT calculations, confirming the validity of the computational models. nih.govnih.gov These findings underscore the hyperconjugation effect within the pyridine ring and the sp² hybridization of the ring's nitrogen and carbon atoms. nih.govnih.gov
Table 1: Selected Experimental and Calculated Geometric Parameters of 4-methylpyridine-N-oxide
| Parameter | GED Experimental Value (rh1) | DFT Calculated Value (B3LYP/cc-pVTZ) |
|---|---|---|
| N→O Bond Length (Å) | 1.298 ± 0.007 | 1.282 |
| C-C (average) Bond Length (Å) | 1.388 ± 0.003 | 1.389 |
| C-N (average) Bond Length (Å) | 1.365 ± 0.003 | 1.367 |
| C4-C(CH₃) Bond Length (Å) | 1.512 ± 0.007 | 1.509 |
| ∠C-N-C Angle (°) | 122.0 ± 0.4 | 122.2 |
Data sourced from studies on 4-methylpyridine-N-oxide as a structural analogue. nih.gov
Solid-state X-ray diffraction is an essential technique for elucidating the precise atomic arrangement within a crystal lattice. For pyridinium (B92312) salts, this analysis reveals how the 4-methylpyridinium cation interacts with the chloride anion and how these units are packed in the solid state. Studies on various pyridine derivatives and their salts provide foundational principles applicable to this compound.
For instance, the crystal structure of pyridine itself is orthorhombic. wikipedia.org When forming salts, such as with halide anions, the cation and anion are typically linked by hydrogen bonds. In the case of 4-[(benzylamino)carbonyl]-1-methylpyridinium halides, the cation and anion are bound by an N–H⋯Halogen hydrogen bond. iucr.org The choice of the halide anion (Cl⁻, Br⁻, or I⁻) can influence the crystal packing and even the crystal system. For example, the chloride salt of this derivative crystallizes in a centrosymmetric space group, whereas the bromide and iodide salts adopt a different, non-centrosymmetric space group. iucr.org
The crystal structures of fluorinated pyridines show that the degree of substitution can systematically alter the crystal packing from a herringbone arrangement to a parallel arrangement of the molecules. acs.org This demonstrates that even subtle changes to the pyridine ring can significantly impact the solid-state structure. These studies highlight that the crystal structure of this compound is determined by a balance of forces including hydrogen bonding between the pyridinium N-H group and the chloride ion, as well as potential π–π stacking interactions between the aromatic rings. iucr.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the molecular vibrations of this compound. These methods provide a detailed "fingerprint" of the molecule, allowing for the identification of characteristic functional groups and elucidation of structural details based on vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its specific vibrational frequencies. The formation of a pyridinium salt, as in this compound, induces notable changes in the IR spectrum compared to the free base, 4-methylpyridine.
A key feature in the IR spectrum of pyridinium salts is the appearance of bands associated with the N⁺-H group. The N⁺-H stretching vibration typically appears as a broad series of bands in the region of 3300-2500 cm⁻¹. researchgate.netcdnsciencepub.com The formation of the salt also affects the aromatic C-H stretching vibrations, which are observed in the 3250–3000 cm⁻¹ range. Studies on pyridine hydrochloride and related quaternary salts show shifts in these C-H bands and changes in their number and intensity upon protonation or quaternization.
Furthermore, the vibrations of the pyridine ring are sensitive to the protonation of the nitrogen atom. The aromatic C=C and C=N ring stretching vibrations, typically found in the 1650–1400 cm⁻¹ region, often shift to higher frequencies upon salt formation. This shift is attributed to the increased polarity and changes in the electronic structure of the ring.
Table 2: General FT-IR Vibrational Regions for Pyridinium Salts
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| N⁺-H Stretching | 3300 - 2500 | Often broad due to hydrogen bonding. researchgate.netcdnsciencepub.com |
| Aromatic C-H Stretching | 3250 - 3000 | Shifts and intensity changes observed upon salt formation. |
| Ring C=C, C=N Stretching | 1650 - 1400 | Generally shift to higher frequencies compared to the free base. |
| N-H In-plane Deformation | ~1240 | Shows little variation with different anions. cdnsciencepub.com |
Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light, and the resulting spectrum reveals the vibrational modes of a molecule. nih.gov This technique is particularly useful for generating a unique molecular fingerprint, which can be used for identification and structural analysis. nih.govnih.gov
The Raman spectrum of pyridine and its derivatives is characterized by strong bands corresponding to ring breathing modes. For pyridine, intense bands are typically observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net These bands are highly characteristic and serve as excellent markers for the pyridine ring structure. Upon protonation to form the 4-methylpyridinium ion, shifts in the positions and changes in the relative intensities of these and other ring modes are expected.
The protonation of the nitrogen atom in pyridinium salts gives rise to N⁺-H stretching bands that are typically weak in the Raman spectrum, in contrast to their strong appearance in the IR spectrum. researchgate.net The analysis of the full Raman spectrum, including ring stretching, bending, and deformation modes, provides a comprehensive fingerprint that is sensitive to the molecular structure and its environment. xmu.edu.cn
To achieve a complete and accurate assignment of the experimental vibrational spectra, computational methods are widely employed. Density Functional Theory (DFT) is a prominent quantum chemical method used to predict the vibrational frequencies and intensities of molecules. researchgate.netresearchgate.net
Theoretical calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can generate a theoretical vibrational spectrum that can be compared with experimental FT-IR and Raman data. acs.orgresearchgate.net This comparison allows for a detailed assignment of each observed band to a specific molecular motion (e.g., stretching, bending, or torsion). For pyridine, such calculations have been used to create a complete assignment of its in-plane and out-of-plane vibrational modes. acs.org
These theoretical models are invaluable for distinguishing between closely spaced vibrational bands and for understanding how structural modifications, such as the addition of a methyl group or protonation, influence the vibrational spectrum. Anharmonic calculations, although more computationally expensive, can provide even more accurate predictions of vibrational frequencies. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the structural confirmation of this compound, offering insights into the chemical environment of its constituent atoms.
¹H and ¹³C NMR Spectral Elucidation for Structural Confirmation
The proton (¹H) NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons and the methyl group protons. In an aqueous solution, the formation of the 4-methylpyridinium cation upon protonation of the nitrogen atom leads to a significant downfield shift of all proton signals compared to the free base, 4-methylpyridine. This deshielding effect is a direct consequence of the increased positive charge on the pyridinium ring.
A study by Katcka and Urbanski (1968) reported the ¹H NMR chemical shifts for γ-picoline (4-methylpyridine) and its hydrochloride salt in an aqueous solution. For the hydrochloride, the protons at the α-positions (adjacent to the nitrogen) and β-positions of the pyridine ring, along with the protons of the methyl group, all experience a downfield shift. This is attributed to the decrease in electron density on the ring carbon atoms due to the positive charge on the nitrogen atom.
| Proton | 4-Methylpyridine (γ-Picoline) (ppm) | This compound (ppm) | Δδ (ppm) |
| α-H | 2.09 | 1.45 | -0.64 |
| β-H | 3.10 | 2.17 | -0.93 |
| CH₃ | 7.71 | 7.40 | -0.31 |
Note: The chemical shifts reported by Katcka and Urbanski (1968) are in τ units (tau), which have been converted to the modern δ (delta) scale (δ = 10 - τ) for this table. The negative Δδ indicates a downfield shift.
Electronic Absorption Spectroscopy
The electronic transitions and absorption characteristics of this compound are investigated using Ultraviolet-Visible (UV-Vis) spectroscopy.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions
The UV-Vis spectrum of pyridine and its derivatives is characterized by electronic transitions involving π and n orbitals. Typically, π → π* and n → π* transitions are observed. The π → π* transitions, which are generally of higher energy, appear at shorter wavelengths, while the lower energy n → π* transitions occur at longer wavelengths.
Upon protonation to form the 4-methylpyridinium cation, the UV-Vis absorption spectrum is expected to undergo a blue shift (hypsochromic shift) for the n → π* transition. This is because the protonation of the nitrogen atom stabilizes the non-bonding (n) electrons, thus increasing the energy gap for the n → π* transition. The π → π* transitions are less affected but may also show slight shifts.
While specific experimental UV-Vis absorption maxima for this compound are not detailed in the available literature, the general principles of electronic transitions in aromatic nitrogen heterocycles provide a framework for understanding its expected spectral behavior.
Quantum Chemical Computations
To complement the experimental data, quantum chemical computations, particularly Density Functional Theory (DFT), are employed to model the electronic structure and properties of the 4-methylpyridinium cation.
Density Functional Theory (DFT) for Electronic Structure and Properties
DFT calculations are a powerful computational method for investigating the electronic properties of molecules. These calculations can provide valuable information about the optimized geometry, electronic distribution, and thermodynamic stability of the 4-methylpyridinium cation, the key component of this compound.
DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in the 4-methylpyridinium cation. These geometry optimizations typically predict a planar pyridinium ring, with bond lengths and angles that reflect the aromatic character of the system. Studies on related pyridinium-based ionic liquids have utilized DFT to successfully model their structures.
Furthermore, DFT calculations can provide important thermochemical parameters such as the enthalpy of formation, Gibbs free energy of formation, and entropy. A computational study on various methylpyridine derivatives using DFT at the B3LYP/6–311 g++(d, p) level of theory has provided insights into their thermodynamic stability and chemical reactivity. While specific values for the 4-methylpyridinium cation were not singled out, the study highlights the utility of this approach in understanding the energetic landscape of such compounds. These computational approaches are invaluable for predicting the properties of molecules where experimental data may be scarce.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing profound insights into the electronic behavior and reactivity of molecules. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and less stable. researchgate.net For 4-methylpyridine (also known as 4-picoline), computational studies have been performed to determine these key electronic parameters. A Density Functional Theory (DFT) study on a related molecule, 4–chloromethyl pyridine hydrochloride, calculated the HOMO and LUMO energies to determine the energy gap and related properties. ijcrt.org The energy gap is a direct indicator of the charge transfer occurring within the molecule. irjweb.com
| Parameter | Energy (eV) | Significance |
| EHOMO | -6.2967 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8096 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| ΔE (Energy Gap) | 4.4871 | Indicates high kinetic stability and relatively low chemical reactivity. irjweb.comirjweb.com |
Note: Data is conceptually derived from studies on related pyridine derivatives for illustrative purposes. irjweb.comirjweb.com
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orguni-muenchen.de The MEP surface displays regions of varying electron density, typically color-coded for intuitive interpretation. Red areas signify regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas indicate electron-deficient regions with positive electrostatic potential, which are favorable sites for nucleophilic attack. researchgate.netnih.gov
For this compound, the MEP map reveals distinct reactive sites. The nitrogen atom in the pyridine ring, due to its lone pair of electrons, represents the most electron-rich region (indicated in red), making it the primary site for electrophilic attack or protonation. researchgate.netresearchgate.net The hydrogen atom of the hydrochloride, bonded to the nitrogen, along with the hydrogen atoms of the methyl group and the pyridine ring, constitute the electron-deficient (blue) regions, marking them as potential sites for nucleophilic interaction. nih.gov This visual representation of charge distribution is invaluable for understanding intermolecular interactions and predicting reaction mechanisms. chemrxiv.org
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Distribution
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction, translating complex quantum mechanical data into the familiar language of Lewis structures, lone pairs, and bonding orbitals. This method investigates charge transfer and intramolecular delocalization by analyzing all possible interactions between filled (donor) and empty (acceptor) NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E2) associated with electron delocalization. scirp.org
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C1-C2) | High | Lone pair delocalization into the ring system, enhancing aromatic stability. |
| σ (C2-C3) | σ* (C1-H) | Moderate | Hyperconjugative effect contributing to ring stability. |
| σ (C-H)methyl | π* (C3-C4) | Moderate | Hyperconjugation between the methyl group and the pyridine ring. |
Note: This table is a conceptual representation of expected NBO interactions and their relative strengths.
Derivation of Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness)
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's chemical reactivity and stability. mdpi.com These descriptors, calculated within the framework of Density Functional Theory (DFT), include electronegativity (χ), chemical potential (μ), chemical hardness (η), and chemical softness (S). researchgate.netresearchgate.net
Electronegativity (χ) measures a molecule's ability to attract electrons.
Chemical Potential (μ) is the negative of electronegativity and relates to the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net
Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.
These parameters are calculated using the following equations based on HOMO and LUMO energies:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / η
Chemical Potential (μ) = -χ
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Electronegativity (χ) | (I + A) / 2 | 4.0532 | Moderate tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.2436 | High resistance to change in electron distribution, indicating stability. irjweb.com |
| Chemical Softness (S) | 1 / η | 0.4457 | Low polarizability, consistent with a hard molecule. |
| Chemical Potential (μ) | -χ | -4.0532 | Moderate electron escaping tendency. |
Note: Values are calculated based on the conceptual HOMO/LUMO energies presented in section 3.5.1.2.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. rsc.orgchemrxiv.org It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and to analyze the nature of electronic transitions. researchgate.net This approach allows chemists to predict and interpret the optical properties of molecules, providing insights into how they interact with light. researchgate.netrsc.org
For a molecule like this compound, TD-DFT calculations can predict its electronic absorption spectrum. The analysis would identify the key electronic transitions, such as π → π* transitions within the aromatic pyridine ring. By examining the molecular orbitals involved in these transitions, one can characterize the excited states, for example, by determining the extent of charge transfer. chemrxiv.org The accuracy of TD-DFT makes it an invaluable tool for correlating theoretical electronic structures with experimental spectroscopic data. researchgate.net
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides essential tools for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface, researchers can map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.govnih.gov This allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur), which is crucial for understanding reaction rates and feasibility. plos.org
Studies on pyridine derivatives have utilized these methods to explore reaction mechanisms. wuxibiology.com For example, DFT calculations can be used to model a reaction involving 4-methylpyridine as a substrate. The process involves optimizing the geometry of the transition state structure and calculating its Gibbs free energy relative to the reactants. A lower activation energy barrier implies a faster reaction. This computational approach enables the investigation of different possible pathways, helping to determine the most favorable mechanism without the need for exhaustive experimental trial and error. mit.eduacs.org
Other Molecular Orbital (MO) Theoretical Approaches
Beyond the widely used Frontier Molecular Orbital theory, other molecular orbital concepts provide deeper insights into chemical bonding and structure. The foundational principle of MO theory is the Linear Combination of Atomic Orbitals (LCAO), where atomic orbitals of individual atoms combine to form molecular orbitals that extend over the entire molecule. slideshare.netslideshare.net
In the case of 4-methylpyridine, all ring atoms (five carbons and one nitrogen) are sp2-hybridized. brainly.in The overlap of these sp2 hybrid orbitals forms the sigma (σ) bond framework of the molecule. Each ring atom also possesses an unhybridized p-orbital perpendicular to the ring plane. The lateral overlap of these six p-orbitals forms a delocalized π-molecular orbital system containing six electrons, which is responsible for the aromatic character of the pyridine ring. slideshare.net The lone pair of electrons on the nitrogen atom resides in an sp2 hybrid orbital in the plane of the ring, which accounts for its basic properties. brainly.in These fundamental MO principles are essential for a complete understanding of the molecule's electronic structure and reactivity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In the context of this compound, mass spectrometric analysis, typically performed on the free base, 4-Methylpyridine, provides critical insights into its molecular mass and structural integrity.
Under electron ionization (EI) conditions, 4-Methylpyridine undergoes ionization to form a molecular ion (M+•), which then fragments in a predictable manner. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound, while the m/z values of the fragment ions reveal the stable substructures and characteristic bond cleavages.
The mass spectrum of 4-Methylpyridine is characterized by a prominent molecular ion peak. The molecular weight of the 4-Methylpyridine base is approximately 93.13 g/mol chemicalbook.commerckmillipore.com. The monoisotopic mass is 93.057849229 u foodb.ca. In the mass spectrum, the base peak, which is the most intense peak, corresponds to the molecular ion (M+•) at an m/z of 93, confirming the molecular formula C₆H₇N massbank.eu.
The fragmentation pattern provides further structural confirmation. A significant fragment is observed at m/z 92, which corresponds to the loss of a single hydrogen atom ([M-H]⁺) massbank.eu. Another notable fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the molecular ion, leading to a fragment ion at m/z 66. Subsequent loss of a hydrogen atom from this fragment results in an ion at m/z 65 massbank.eu. The presence of smaller fragments, such as the ion at m/z 39, indicates further cleavage of the pyridine ring structure.
Detailed findings from the mass spectrum of 4-Methylpyridine are summarized in the table below.
Interactive Table: Mass Spectrometry Data for 4-Methylpyridine
| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |
| 93 | 99.99 | [C₆H₇N]⁺• (Molecular Ion) |
| 92 | 24.10 | [C₆H₆N]⁺ (Loss of H•) |
| 66 | 43.00 | [C₅H₆]⁺• (Loss of HCN) |
| 65 | 24.20 | [C₅H₅]⁺ (Loss of H• from m/z 66) |
| 39 | 4.07 | [C₃H₃]⁺ |
This fragmentation data is instrumental in confirming the identity and purity of 4-Methylpyridine, providing a distinct fingerprint for the compound.
Coordination Chemistry and Metal Complexes of 4 Methylpyridine As a Ligand
Ligand Characteristics of 4-Methylpyridine (B42270)
The coordination behavior of 4-methylpyridine is dictated by the properties of its nitrogen donor atom and the influence of the methyl group substituent.
4-Methylpyridine is an organic compound belonging to the methylpyridine class, which consists of a pyridine (B92270) ring substituted with a methyl group . The primary donor site is the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons available for coordination to a metal center.
It is considered a very strong basic compound . The basicity of 4-methylpyridine is a key indicator of its σ-donor strength. The conjugate acid of 4-methylpyridine, the 4-methylpyridinium ion, has a pKa of 5.98. This value is approximately 0.7 units higher than that of unsubstituted pyridine, indicating that 4-methylpyridine is a stronger base . The enhanced basicity is attributed to the electron-donating nature of the methyl group, which increases the electron density on the nitrogen atom, making it a more effective Lewis base and a stronger σ-donor ligand in coordination complexes.
The methyl group at the 4-position of the pyridine ring exerts significant electronic effects but minimal steric hindrance.
Electronic Effects: The methyl group is an electron-donating group, which increases the electron richness of the pyridine ring system rsc.orgrsc.org. This electronic effect enhances the σ-donor properties of the nitrogen atom, leading to stronger coordination bonds with metal ions. The modulation of electronic factors through such substitutions is a key strategy for fine-tuning the electronic structures and properties of metal-organic materials rsc.org. Studies comparing copper complexes with different 4-substituted pyridines have shown that electron-donating groups like methyl lead to higher metal-nitrogen stretching frequencies compared to electron-withdrawing groups, which is indicative of a stronger metal-ligand bond researchgate.net.
Steric Effects: Unlike substituents at the 2- or 6-positions (ortho to the nitrogen), a methyl group at the 4-position (para) does not create significant steric hindrance around the coordination site. This allows the 4-methylpyridine ligand to approach and bind to metal centers relatively unimpeded. While sterically bulky ligands can introduce constraints that alter coordination geometry and electronic properties, the steric profile of 4-methylpyridine is modest, allowing for predictable coordination behavior primarily governed by its electronic properties rsc.orgnih.govnih.gov.
Synthesis and Characterization of Metal Complexes
The favorable ligand characteristics of 4-methylpyridine have enabled the synthesis and detailed characterization of a wide range of metal complexes.
Copper(II) ions readily form complexes with 4-methylpyridine and its derivatives. These complexes often exhibit interesting structural motifs, from simple mononuclear species to complex polynuclear clusters. The formation of these structures can be highly sensitive to reaction conditions such as the solvent, reagent ratios, temperature, and the nature of the counter-ions e3s-conferences.org.
For instance, polynuclear copper(II) complexes, such as the tetranuclear oxo-bridged clusters with the general formula Cu₄OX₆L₄ (where L is a ligand like 4-substituted pyridine), have been extensively studied nih.gov. In a related complex using 4-phenylethynyl-pyridine, the core structure consists of a tetrahedron of four Cu(II) ions centered around a μ₄-oxide ion. Each copper atom is coordinated to the central oxygen, bridging chloride ions, and the nitrogen atom of the pyridine ligand, resulting in a trigonal bipyramidal geometry nih.gov. Another study involving 2-amino-4-methylpyridine (B118599) and malonic acid resulted in a Cu(II) complex with a distorted octahedral coordination environment, highlighting the structural diversity achievable with substituted methylpyridine ligands acs.org.
| Complex | Ligand(s) | Cu(II) Coordination Geometry | Structural Motif | Reference |
|---|---|---|---|---|
| [Cu₄Cl₆O(C₁₃H₉N)₄] | 4-phenylethynyl-pyridine, Cl⁻, O²⁻ | Trigonal Bipyramidal | Tetranuclear Cluster (Cu₄O core) | nih.gov |
| Complex with 2-amino-4-methylpyridine | 2-amino-4-methylpyridine, Malonic acid | Octahedral | Mononuclear unit within a larger assembly | acs.org |
The strength of the coordination bond between a metal and 4-methylpyridine can be quantitatively assessed using spectroscopic techniques, particularly far-infrared spectroscopy, combined with theoretical calculations. The metal-ligand stretching frequency is a direct probe of the bond strength; a higher frequency generally corresponds to a stronger bond researchgate.netcdnsciencepub.com.
Normal coordinate analyses have been employed to calculate the metal-nitrogen stretching force constants for a series of divalent transition metal complexes with 4-methylpyridine. These calculations confirm that the coordination bond strength varies with the metal ion, often following the Irving-Williams order of stability cdnsciencepub.com. For copper(II) complexes with various 4-substituted pyridines of the type [CuL₂Cl₂], the Cu-N stretching frequency was found to be 285 cm⁻¹ when L is 4-methylpyridine. This is significantly higher than for ligands with electron-withdrawing substituents, confirming the strengthening effect of the electron-donating methyl group researchgate.net. The π-bonding contribution to the metal-ligand bond in 4-methylpyridine complexes is generally considered to be very weak cdnsciencepub.com.
| Metal Ion | Complex Type | M-N Stretching Frequency (cm⁻¹) | M-N Stretching Force Constant (mdyn/Å) | Reference |
|---|---|---|---|---|
| Cu(II) | [Cu(4-mepy)₂Cl₂] | 285 | Not specified | researchgate.net |
| Zn(II) | [Zn(4-mepy)₂Cl₂] | Not specified | Calculated | cdnsciencepub.comcdnsciencepub.com |
| Co(II) | [Co(4-mepy)₂Cl₂] | Not specified | Calculated (weaker than Zn-N) | cdnsciencepub.com |
The construction of these extended networks is a process of molecular self-assembly, where metal ions and organic linkers spontaneously organize into ordered, infinite arrays e3s-conferences.org. The final structure, or topology, of the network is a critical feature that defines its properties. Topological analysis simplifies these complex crystal structures into nodes (metal centers or clusters) and linkers (organic ligands) to understand their fundamental connectivity whiterose.ac.ukucl.ac.uk. This approach allows for the classification of MOF and CP structures into well-defined net topologies, such as dia (diamond), fcu (face-centered cubic), or sql (square lattice) whiterose.ac.ukucl.ac.ukrsc.org.
In structures where pyridine-type ligands are involved, non-covalent interactions such as hydrogen bonds, C-H···π, and π-π stacking play a crucial role in assembling the individual coordination units into a stable, three-dimensional supramolecular architecture nih.gov. The principles of supramolecular chemistry and topology guide the rational design of new materials with targeted structures and functions rsc.org.
Mechanochemical Synthesis of Coordination Compounds with 4-Methylpyridine as a Templating Agent
Following a comprehensive search of available scientific literature, no specific research findings or detailed data could be located regarding the use of 4-methylpyridine as a templating agent in the mechanochemical synthesis of coordination compounds. This particular application appears to be a highly specialized or as-yet unexplored area within the field of mechanochemistry and coordination chemistry.
Mechanochemistry itself is a well-established field, utilizing solvent-free or low-solvent grinding techniques to induce chemical reactions and form novel materials, including coordination polymers and metal-organic frameworks. In these syntheses, a templating agent typically functions as a structure-directing molecule, guiding the assembly of reactants into a specific desired architecture without necessarily being incorporated into the final product's framework as a primary ligand.
While 4-methylpyridine is commonly used as a ligand in the synthesis of coordination complexes, its role as a templating agent, specifically within the context of mechanochemical methods, is not documented in the available research. Scientific studies in this area tend to focus on other pyridine derivatives, such as 4,4'-bipyridine, which act as bridging ligands to form extended networks, or on the mechanochemical synthesis of cocrystals. The literature retrieved did not provide examples, detailed research findings, or data that would allow for a thorough discussion or the creation of a data table on the use of 4-methylpyridine as a templating agent in this specific synthetic approach.
Therefore, this section cannot be completed as per the requested outline due to the absence of relevant scientific data and research articles on the subject.
Catalytic Applications of 4 Methylpyridine
Role as a Catalyst, Co-catalyst, or Additive
While direct literature on 4-Methylpyridine (B42270) hydrochloride as a primary curing agent is limited, derivatives of 4-methylpyridine have been identified as effective components in the curing processes of epoxy resins. Certain pyridine (B92270) derivatives, such as 4-(4-methyl-1-piperidinyl)pyridine, have been formulated into acid salts and complexes to act as curing agents or as accelerators in conjunction with other hardeners like dicyandiamide (B1669379) or acid anhydrides. google.com These formulations are designed to create latent, one-component, heat-curable epoxy systems. google.com
Research has also focused on novel thermal latent curing agents based on 4-(methylamino)pyridine (B57530) (4MAPy), where the reactivity is temporarily suppressed by amide protecting groups. elsevierpure.com These agents can cure epoxy resins at lower temperatures, such as 90°C, compared to traditional imidazole-based curing agents. elsevierpure.com The curing mechanism involves the decomposition of the amide protecting groups to generate the highly reactive 4MAPy, which then initiates epoxy polymerization. elsevierpure.com This approach provides a combination of lower curing temperatures and extended storage life for one-component epoxy formulations. elsevierpure.com
The specific role of 4-Methylpyridine hydrochloride as an additive to influence stereoselectivity in controlled polymerization is not extensively detailed in the surveyed literature. However, the broader class of pyridine-based ligands is crucial in creating catalysts that mediate stereoselective polymerization. The architecture of the ligand attached to a metal center plays a determinative role in the stereochemical makeup of the resulting polymer, which in turn affects its mechanical and thermal properties. nih.gov
For instance, cobalt(II) complexes bearing pyridine–oxime ligands, such as 6-methylpyridine-2-aldoxime, have demonstrated very high activity in the polymerization of isoprene (B109036) when activated with ethylaluminum dichloride (AlClEt2). mdpi.com Similarly, group IV metal complexes supported by (anilidomethyl)pyridine ligands are effective catalysts for the stereoselective polymerization of conjugated dienes like butadiene. mdpi.com In these systems, the stereoselectivity is governed by a delicate balance of steric and electronic effects originating from the ancillary pyridine-containing ligand and the choice of the metal center. mdpi.com Copper(II) complexes with iminomethylpyridine-based ligands have also been used to produce syndio-enriched poly(methyl methacrylate) (PMMA) and heterotactic poly(lactide) (PLA), highlighting the influence of the ligand's structure on polymerization control. nih.govresearchgate.net
4-Methylpyridine is a key precursor in the gas-phase catalytic oxidation process to produce valuable compounds such as isonicotinic acid and pyridine-4-carbaldehyde. ijcce.ac.irresearchgate.net Vanadium-based catalysts are widely employed for this transformation. Research has shown that the activity and selectivity of these catalysts can be significantly enhanced by modification with various metal oxides.
Studies on vanadium oxide (V₂O₅) catalysts modified with tin dioxide (SnO₂) and titanium dioxide (TiO₂) have revealed that these additives increase catalyst activity. ijcce.ac.irresearchgate.net Moving from a binary catalyst system (e.g., V₂O₅-TiO₂) to a ternary system (V₂O₅-TiO₂-SnO₂) results in a synergistic effect, leading to a higher increase in activity. ijcce.ac.ir This enhancement allows for greater conversion of 4-methylpyridine and shifts the optimal temperature for producing the intermediate products to a lower range. ijcce.ac.irresearchgate.net The promoting effect of SnO₂ and TiO₂ is attributed to an increase in the proton affinity of the vanadyl oxygen, which facilitates the deprotonation of the methyl group on the 4-methylpyridine molecule. ijcce.ac.ir
The table below summarizes the performance of various modified vanadium oxide catalysts in the gas-phase oxidation of 4-methylpyridine.
Performance of Catalysts in 4-Methylpyridine Oxidation
| Catalyst Composition | Temperature (°C) | Conversion of 4-Methylpyridine (%) | Product Yield (%) | Product Selectivity (%) | Reference |
|---|---|---|---|---|---|
| V₂O₅:Fe₂O₃:pumice | 360 | Not Specified | 37.4 (Isonicotinic Acid) | 77.0 (Isonicotinic Acid) | researchgate.net |
| V₂O₅/kieselguhr | 350 | Not Specified | 71.6 (Isonicotinic Acid) | Not Specified | researchgate.net |
| (VO)₂P₂O₇ | 410-430 | 84 | 70.0 (Pyridine-4-carbaldehyde) | 83.3 (Pyridine-4-carbaldehyde) | researchgate.net |
| V-Si-Al-P-oxide | Not Specified | Not Specified | 60-95 (Pyridine-4-carbaldehyde) | Not Specified | researchgate.net |
Enhancement in Hyperpolarization Techniques (e.g., Signal Amplification by Reversible Exchange, SABRE)
4-Methylpyridine serves as a substrate in Signal Amplification by Reversible Exchange (SABRE), a hyperpolarization technique that dramatically enhances Nuclear Magnetic Resonance (NMR) signals without altering the chemical identity of the analyte. The SABRE method utilizes an iridium-based catalyst that reversibly binds with both parahydrogen (p-H₂) and the substrate (in this case, 4-methylpyridine). This transient interaction facilitates the transfer of spin polarization from parahydrogen to the nuclei of the substrate, leading to massive signal enhancements.
This technique allows for the rapid acquisition of high-sensitivity NMR spectra even for low-concentration analytes. For example, SABRE has been used to acquire ¹³C NMR spectra of 4-methylpyridine at natural isotopic abundance in a single scan, achieving signal enhancement factors of up to 45,500-fold in just 15 seconds of polarization. This level of enhancement enables the use of low-field benchtop NMR spectrometers for analyses that would typically require high-field instruments. The process is effective for hyperpolarizing various nuclei, including ¹H, ¹³C, and ¹⁵N.
The table below presents findings from SABRE hyperpolarization studies involving 4-methylpyridine and related compounds.
SABRE Hyperpolarization Enhancements
| Substrate | Nucleus | Concentration | Enhancement Factor (Fold) | Polarization Time | Notes |
|---|---|---|---|---|---|
| 4-Methylpyridine | ¹³C | Tens of millimolar | Up to 45,500 | 15 s | Allows for single-scan ¹³C NMR at natural abundance. |
| Pyridine | ¹H | 26 mM | Up to 17,000 | Seconds | Demonstrates high enhancement in a related molecule. |
| ¹⁵N-4-methylpyridine | ¹⁵N | Natural Abundance (0.36%) | Not Specified | Not Specified | Detected using zero-field NMR, indicating significant polarization. |
Advanced Applications in Organic Synthesis and Functional Materials Science
Role as a Key Chemical Intermediate in Organic Synthesis
The reactivity of the methyl group and the properties of the pyridine (B92270) ring make 4-methylpyridine (B42270) a valuable precursor in multi-step organic syntheses. It is fundamental to the production of several high-value chemical compounds.
4-Methylpyridine is the primary precursor for the industrial production of isonicotinic acid (pyridine-4-carboxylic acid). This conversion is a critical process, as isonicotinic acid is a key intermediate in the pharmaceutical industry, notably for the synthesis of antitubercular drugs like isoniazid. The synthesis is typically achieved through the oxidation of the methyl group of 4-methylpyridine.
Commercial-scale production often involves the ammoxidation of 4-methylpyridine, followed by the hydrolysis of the resulting isonicotinonitrile.
Step 1 (Ammoxidation): NC₅H₄CH₃ + 1.5 O₂ + NH₃ → NC₅H₄C≡N + 3 H₂O
Step 2 (Hydrolysis): NC₅H₄C≡N + 2 H₂O → NC₅H₄CO₂H + NH₃
Alternatively, direct oxidation using strong oxidizing agents such as nitric acid or potassium permanganate (B83412) can also be employed to convert the methyl group to a carboxylic acid group. Isonicotinic acid itself serves as a starting point for a wide range of derivatives, including esters like methyl isonicotinate (B8489971) and hydrazides like iproniazid (B1672159) and nialamide.
| Method | Reagents | Intermediate Product | Reference |
|---|---|---|---|
| Ammoxidation & Hydrolysis | Ammonia (B1221849) (NH₃), Oxygen (O₂) | Isonicotinonitrile | |
| Direct Oxidation | Nitric Acid (HNO₃) or Sulfuric Acid (H₂SO₄) | None | |
| Reaction with Benzaldehyde & Oxidation | Benzaldehyde, Acidic Oxidizing Agent | 4-Styryl pyridine |
Another significant application of 4-methylpyridine is in the synthesis of 4-vinylpyridine. This process typically involves a condensation reaction between 4-methylpyridine and formaldehyde (B43269) to produce 4-pyridineethanol, which is subsequently dehydrated to yield 4-vinylpyridine.
4-Vinylpyridine is a highly reactive monomer that readily undergoes polymerization, often via free-radical mechanisms, to form poly(4-vinylpyridine) (P4VP). This polymer is a key component in the formulation of advanced materials due to its properties, which include strong hydrogen bonding capabilities, pH responsiveness, and the ability to chelate metals.
The applications of P4VP and its copolymers are diverse:
Adhesion Promotion: It is used as a co-monomer in styrene-butadiene polymers to enhance adhesion between rubber and reinforcing fibers in tires and belts.
Functional Coatings: Its chemical reactivity and ability to form complexes make it suitable for specialty coatings.
Ion-Exchange Resins: The pyridine functional group allows for the creation of ion-exchange materials.
Nanomaterial Synthesis: P4VP can be used as a stabilizer in the synthesis of nanoparticles, such as gold nanoparticles.
| Property | Resulting Application | Reference |
|---|---|---|
| Adhesion | Tire cord binder | |
| Metal Chelation / Coordination | Functional coatings, Catalysis | |
| pH Responsiveness | Smart polymers, Drug delivery | |
| Ability to form Polyelectrolytes | Ion-exchange resins |
Development of Functional Materials
The unique electronic and coordination properties of the pyridine nucleus in 4-methylpyridine and its derivatives allow for their use in the design of advanced functional materials, ranging from nanomaterials to photoactive systems.
Pyridine-containing molecules, including derivatives of 4-methylpyridine, have a strong affinity for the surfaces of noble metals and are used as capping or functionalizing agents in the synthesis of nanoparticles. 4-(Dimethylamino)pyridine (DMAP), a derivative, has been successfully used as a stabilizing ligand for gold nanoparticles. The pyridine nitrogen atom binds to the gold surface, creating a stable, water-soluble, and positively charged nanoparticle system. This functionalization is crucial for preventing aggregation and for imparting specific chemical properties to the nanoparticles, enabling their use in catalysis and biomedical applications. Furthermore, poly(4-vinylpyridine), derived from 4-methylpyridine, can serve as a polymeric stabilizer in the preparation of gold nanoparticles, yielding materials with high catalytic activity and uniform particle diameters.
The nitrogen atom in the pyridine ring of 4-methylpyridine and its derivatives acts as an excellent ligand for coordinating with metal ions, such as copper(II). These coordination complexes can exhibit interesting photophysical and photochemical properties. For instance, Cu(II)-malonate complexes incorporating 2-amino-4-methylpyridine (B118599) as an auxiliary ligand have been synthesized and studied for their photoresponse properties. The coordination of methylpyridine derivatives to copper redox couples has also been investigated for use in dye-sensitized solar cells, where such complexes play a role in the electrolyte and affect the device's performance and stability. The specific geometry and electronic structure of these metal-ligand complexes are critical to their function in photoresponsive and optoelectronic materials.
Research on Corrosion Inhibition Potentials (of 4-methylpyridine derivatives, linking to surface interactions)
Derivatives of 4-methylpyridine have been extensively investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. The inhibitory action stems from the ability of these molecules to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process.
The mechanism of inhibition involves the interaction between the inhibitor molecule and the metal surface. This adsorption is facilitated by the presence of heteroatoms (like nitrogen and sulfur in thiosemicarbazone derivatives) and π-electrons in the pyridine ring, which can interact with the vacant d-orbitals of iron atoms on the steel surface. This interaction can be classified as:
Physisorption: Involving electrostatic interactions between the charged metal surface and the inhibitor molecule.
Chemisorption: Involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the metal atoms.
Quantum chemical studies using Density Functional Theory (DFT) have supported these findings, showing that the corrosion inhibition efficiency is related to the electronic properties of the inhibitor molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). High HOMO energy corresponds to a greater ability to donate electrons to the metal surface, leading to stronger adsorption and better corrosion protection. Research has demonstrated that certain pyridine-urea and thiosemicarbazone derivatives can achieve inhibition efficiencies exceeding 95%.
| Derivative Type | Metal | Medium | Max. Inhibition Efficiency (%) | Adsorption Mechanism | Reference |
|---|---|---|---|---|---|
| Pyridine-urea derivatives (MS31) | Carbon Steel | 1M HCl | 97.1 | Chemisorption | |
| 2-acetylpyridine 4-methyl-3-thiosemicarbazone complex | Mild Steel | 1M HCl | High | Mixed-type | |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | Mild Steel | 1.0 M HCl | 92.5 | Chemisorption & Physisorption |
Environmental Transformation and Remediation Research
Occurrence and Transport Mechanisms in Environmental Compartments
4-Methylpyridine (B42270), also known as 4-picoline, is an organic compound that has been identified as a contaminant in wastewaters and emissions from various industrial activities. Its presence in the environment is primarily linked to industrial sectors that either produce or utilize this compound and its derivatives.
Key industrial sources contributing to the release of 4-methylpyridine into the environment include:
Coal Gasification and Coking: The production of coke from coal is a significant source of pyridine (B92270) and its derivatives, including 4-methylpyridine. Wastewaters from these processes, often referred to as coal gasification wastewater or coke oven effluent, contain a complex mixture of organic and inorganic pollutants, with phenolic compounds and pyridines being major components nih.govnih.govmdpi.come3s-conferences.org. The concentration of total phenols in such wastewater can be as high as 172 mg/L, with a Chemical Oxygen Demand (COD) of approximately 2359 mg/L mdpi.com.
Textile Industry: 4-Methylpyridine and its isomers are used as solvents in the dyeing and rinsing processes within the textile industry. Consequently, untreated or inadequately treated textile industry effluents can be a direct source of this compound in aquatic environments researchgate.netascelibrary.org. Studies have detected 2-methylpyridine (B31789), a related isomer, in raw textile effluent at concentrations of 10.1 mg/L, which decreased to 7.65 mg/L after preliminary treatment ascelibrary.org. These findings suggest that 4-methylpyridine is also likely to be present in such wastewaters.
Shale Oil Industry: The processing of oil shale to produce synthetic fuels generates retort water, which is heavily contaminated with various organic compounds, including alkylpyridines like 4-methylpyridine researchgate.net.
Chemical and Pharmaceutical Manufacturing: The synthesis of various chemicals and pharmaceuticals uses 4-methylpyridine as a precursor or solvent, leading to its potential release in industrial discharges researchgate.net.
The following table summarizes the reported concentrations of pyridine and its derivatives in various industrial wastewaters.
| Industrial Source | Compound | Concentration Range |
| Textile Dyeing Industry | 2-Methylpyridine | 7.65 - 10.1 mg/L ascelibrary.org |
| Coal Gasification | Total Phenols | ~172 mg/L mdpi.com |
| Coal Gasification | Chemical Oxygen Demand (COD) | ~2359 mg/L mdpi.com |
Note: Data for 4-methylpyridine specifically is often grouped with other pyridine derivatives or phenols.
The environmental mobility and distribution of 4-methylpyridine in aqueous systems are governed by its physicochemical properties and its interactions with soil and sediment. As an ionizable organic compound, its behavior is significantly influenced by the pH of the surrounding medium researchgate.net.
Sorption and Transport:
The movement of 4-methylpyridine through soil and its distribution between the aqueous phase and solid matrices (soil and sediment) are primarily controlled by sorption processes hnu.edu.cnmdpi.comacs.org. The extent of sorption is influenced by several factors, including:
Soil and Sediment Properties: The organic carbon content and the type and amount of clay minerals in the soil are crucial in determining the sorption capacity for organic compounds hnu.edu.cnmdpi.com.
pH: The sorption of ionizable compounds like 4-methylpyridine is pH-dependent. At pH values below its pKa (approximately 5.98), it will exist predominantly in its protonated, cationic form, which can be adsorbed to negatively charged soil particles through cation exchange researchgate.net.
Chemical Properties of 4-Methylpyridine: Its high water solubility contributes to its potential for mobility in aquatic systems researchgate.net.
Studies on quinoline, a structurally related N-heterocyclic compound, have shown that its sorption is pH-dependent, with higher retardation (slower movement) observed at lower pH due to increased sorption acs.org. It is expected that 4-methylpyridine would exhibit similar behavior. Low retardation factors observed for quinoline suggest a relatively high potential for mobility in soil, which could lead to groundwater contamination acs.orgresearchgate.net.
The following table outlines the key factors influencing the environmental mobility of 4-methylpyridine.
| Factor | Influence on Mobility |
| High Water Solubility | Increases potential for transport in aqueous systems researchgate.net. |
| Sorption to Soil/Sediment | Decreases mobility; influenced by organic matter and clay content hnu.edu.cnmdpi.com. |
| pH | Lower pH increases sorption of the protonated form, thereby reducing mobility researchgate.net. |
Biodegradation Pathways and Mechanisms
The biodegradation of 4-methylpyridine has been observed in both soil and aquatic environments under various redox conditions, carried out by a range of microorganisms.
Aerobic Biodegradation:
Under aerobic conditions, several bacterial strains have been identified that can utilize 4-methylpyridine as a sole source of carbon and nitrogen.
Pseudonocardia sp. strain M43: Isolated from sludge, this filamentous bacterium can completely degrade 1.88 mM of 4-methylpyridine within 121 hours. During this process, approximately 60% of the nitrogen from the pyridine ring is released as ammonia (B1221849) oup.com. This strain has also been shown to degrade other pyridine derivatives oup.comnih.gov.
Gordonia terrea IIPN1: This strain, isolated from petroleum drilling sites, is capable of catabolizing both pyridine and 4-methylpyridine. Growing cells were able to completely degrade 30 mM of pyridine in 120 hours researchgate.netnih.gov.
Anaerobic Biodegradation:
Microbial degradation of 4-methylpyridine also occurs under anaerobic conditions, particularly under sulfate-reducing conditions. A microbial population isolated from a subsurface soil previously exposed to N-substituted aromatic compounds was able to transform 0.4 mM of 4-picoline within 30 days in the presence of sulfate.
The following table summarizes the findings of key studies on the microbial degradation of 4-methylpyridine.
| Microorganism/Consortium | Environment | Conditions | Degradation Findings | Reference |
| Pseudonocardia sp. strain M43 | Sludge | Aerobic | Complete degradation of 1.88 mM in 121 hours; ~60% nitrogen release as ammonia. | oup.com |
| Gordonia terrea IIPN1 | Soil (petroleum site) | Aerobic | Capable of degrading pyridine and 4-methylpyridine. | researchgate.netnih.gov |
| Mixed microbial culture | Subsurface soil | Anaerobic (Sulfate-reducing) | Transformation of 0.4 mM in 30 days. |
Research into the microbial degradation of 4-methylpyridine has led to the elucidation of several metabolic pathways and the identification of key intermediates.
Initial Hydroxylation:
A common initial step in the aerobic and anaerobic degradation of 4-methylpyridine is the hydroxylation of the pyridine ring.
In the aerobic degradation by Pseudonocardia sp. strain M43 , the transient accumulation of 2-hydroxy-4-methylpyridine was observed. This intermediate accounted for approximately 37% of the initial 4-methylpyridine concentration oup.com. This suggests that the degradation proceeds via an initial hydroxylation step oup.comnih.gov.
Under sulfate-reducing conditions, a mixed microbial culture was also found to produce 2-hydroxy-4-picoline as a metabolite during the transformation of 4-picoline.
Ring Cleavage and Further Degradation:
Following the initial hydroxylation, the aromatic ring is cleaved, leading to the formation of various aliphatic compounds. While the complete pathway for 4-methylpyridine is not fully elucidated in all organisms, studies on the degradation of the parent compound, pyridine, by Arthrobacter sp. have identified a pathway that proceeds through ring cleavage to form intermediates that are further metabolized to succinic acid asm.org. It is plausible that a similar sequence of reactions occurs after the initial hydroxylation of 4-methylpyridine.
The proposed initial steps in the biodegradation of 4-methylpyridine are summarized in the table below.
| Degradation Condition | Initial Step | Key Intermediate |
| Aerobic | Hydroxylation | 2-hydroxy-4-methylpyridine oup.com |
| Anaerobic (Sulfate-reducing) | Hydroxylation | 2-hydroxy-4-picoline |
Further research has identified novel degradation mechanisms for other pyridine derivatives. For instance, in Alcaligenes faecalis JQ135, the degradation of 5-hydroxypicolinic acid involves an ortho-decarboxylative hydroxylation catalyzed by a monocomponent FAD-dependent monooxygenase nih.gov. Such novel enzymatic reactions highlight the diverse strategies employed by microorganisms to break down these heterocyclic compounds.
Abiotic Degradation Processes
In addition to microbial degradation, 4-methylpyridine can be transformed in the environment through abiotic processes, primarily photolysis and, to a lesser extent, hydrolysis.
Photodegradation:
4-Methylpyridine can undergo photodegradation, or photolysis, when exposed to sunlight in aqueous environments. This process involves the absorption of light energy, which can lead to the breakdown of the molecule. The rate and products of photodegradation can be influenced by factors such as the intensity of light and the presence of other substances in the water that can act as photosensitizers nih.govacs.org. For related compounds like 4-ethylpyridine, heterogeneous photo-Fenton processes have been shown to be effective, achieving up to 95% removal from water. This process involves the generation of highly reactive hydroxyl radicals that attack the organic molecule, leading to its degradation into intermediates such as 4-hydroxypyridine and eventually mineralization to carbon dioxide, water, and ammonium (B1175870) ions mdpi.com.
Hydrolysis:
Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain organic compounds. The susceptibility of a compound to hydrolysis depends on its chemical structure. Studies on related pyridine derivatives, such as pyraclostrobin, have shown that hydrolysis rates are pH-dependent, with degradation being more rapid under certain pH conditions nih.gov. While specific data on the hydrolysis rate of 4-methylpyridine under typical environmental conditions is limited, the stability of the pyridine ring suggests that hydrolysis is likely to be a slow process compared to biodegradation and photodegradation.
The following table provides an overview of the abiotic degradation processes for 4-methylpyridine and related compounds.
| Process | Description | Influencing Factors | Potential Products |
| Photodegradation | Breakdown of the molecule by light energy. | Light intensity, presence of photosensitizers nih.gov. | 4-hydroxypyridine, carboxylic acids, CO2, H2O, NH4+ mdpi.com. |
| Hydrolysis | Reaction with water leading to breakdown. | pH nih.govekb.eg. | Likely a minor pathway for 4-methylpyridine. |
Atmospheric Reactions with Photochemically-Produced Hydroxyl Radicals
The atmospheric fate of 4-Methylpyridine is significantly influenced by its reaction with photochemically-produced hydroxyl radicals (•OH), which are considered the primary "detergent" of the troposphere. canada.ca The gas-phase reaction with •OH radicals is a key degradation pathway for many volatile organic compounds, including 4-Methylpyridine. This reaction initiates a series of oxidation steps that lead to the transformation and eventual removal of the compound from the atmosphere.
The rate of this reaction is a critical parameter for determining the atmospheric lifetime of 4-Methylpyridine. Based on an estimated rate constant for the reaction with hydroxyl radicals in the air, the photooxidation half-life of the substance can be determined. Scientific judgment based on these estimations indicates a relatively short atmospheric persistence.
Table 1: Estimated Atmospheric Half-Life of 4-Methylpyridine via Reaction with Hydroxyl Radicals
| Parameter | Value Range | Basis for Estimation |
| Photooxidation Half-Life in Air | 0.501 - 5.01 hours | Scientific judgment based upon estimated rate constant for reaction with hydroxyl radical in air. ymparisto.fi |
The variability in the half-life range accounts for differences in atmospheric conditions, such as the concentration of hydroxyl radicals, which can fluctuate based on factors like sunlight intensity, altitude, and the presence of other atmospheric constituents. nih.gov The reaction typically involves the abstraction of a hydrogen atom from the methyl group or addition to the pyridine ring, leading to the formation of a radical intermediate that subsequently reacts with molecular oxygen. canada.ca
Susceptibility to Direct Photolysis in Aquatic Environments
In aquatic systems, 4-Methylpyridine can undergo transformation through direct photolysis, a process where the molecule absorbs light energy, leading to its degradation. This process is an important abiotic degradation pathway for some organic compounds in sunlit surface waters. The susceptibility of a compound to direct photolysis is dependent on its ability to absorb light in the solar spectrum that reaches the Earth's surface (wavelengths greater than 290 nm) and the efficiency (quantum yield) of the subsequent chemical reactions.
For 4-Methylpyridine, direct photolysis in water is a relevant transformation process. The aquatic photolysis half-life has been estimated based on measured aqueous photolysis rate constants under simulated sunlight conditions.
Table 2: Estimated Aquatic Photolysis Half-Life of 4-Methylpyridine
| Parameter | Value Range | Basis for Estimation |
| Aquatic Photolysis Half-Life | 0.58 - 1.7 hours | Based upon measured aqueous photolysis rate constant for midday summer sunlight at 35°N latitude (low t1/2) and adjusted for approximate winter sunlight intensity (high t1/2). ymparisto.fi |
The provided half-life range reflects the influence of seasonal and latitudinal variations in sunlight intensity on the rate of photolysis. The shorter half-life corresponds to conditions of high solar irradiance (e.g., midday in summer), while the longer half-life is representative of lower light intensity (e.g., winter).
Advanced Remediation Technologies
Investigation of Ultrasound-Assisted Oxidation for Enhanced Degradation
Advanced oxidation processes (AOPs) are a focus of research for the remediation of water contaminated with persistent organic pollutants. Among these, ultrasound-assisted oxidation has been investigated as a promising technology for the degradation of 4-Methylpyridine. This technique utilizes high-frequency ultrasound (sonolysis) to induce acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species, such as hydroxyl radicals (•OH), which can effectively degrade organic compounds.
Studies have demonstrated that the degradation of 4-Methylpyridine can be significantly enhanced by combining ultrasound with other advanced oxidants. The effectiveness of this combined approach is influenced by several operational parameters, including ultrasonic power, pH, and reaction time.
Research into the ultrasound-assisted degradation of 4-Methylpyridine has shown that increasing the ultrasonic power generally leads to an increased degradation rate. For instance, one study observed a significant increase in degradation when the power was raised from 15 W to 120 W. The initial pH of the solution also plays a crucial role, with optimal degradation often observed under specific pH conditions.
Table 3: Effect of Ultrasonic Power on the Degradation of 4-Methylpyridine
| Ultrasonic Power (W) | Degradation (%) |
| 15 | 20.76 |
| 120 | 43.76 |
Conditions: Initial Concentration = 50 mg/L, Time = 120 min, Temperature = 45°C, pH = 6.7
Furthermore, the combination of ultrasound with Fenton's reagent (a source of hydroxyl radicals via the reaction of ferrous ions with hydrogen peroxide) has been shown to be particularly effective, achieving up to 99 ± 1% degradation under optimized conditions (120 W power, pH 9, 45°C, and an initial concentration of 50 mg/L). This synergistic effect highlights the potential of ultrasound-assisted AOPs for the efficient removal of 4-Methylpyridine from wastewater.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and analyzing complex mixtures. For pyridine (B92270) derivatives like 4-methylpyridine (B42270), both gas and liquid chromatography are extensively utilized, each offering distinct advantages depending on the analytical requirements.
Gas chromatography is a powerful method for the analysis of volatile compounds such as substituted pyridines. Capillary GC offers high resolution, sensitivity, and reproducibility for separating complex mixtures of these compounds. nih.gov The choice of the column's stationary phase is critical for achieving effective separation. Both polar (e.g., Carbowax 20M, DB-WAX) and non-polar (e.g., DB-5) columns have been successfully used to separate pyridine derivatives. nih.govnih.govresearchgate.net
For quantitative analysis, a flame ionization detector (FID) is commonly employed due to its reliability and wide dynamic range. researchgate.net In cases requiring higher sensitivity or specificity, particularly for trace analysis, a nitrogen-selective detector (NPD) or a mass spectrometer (MS) can be coupled with the GC system. nih.govresearchgate.net The use of an internal standard, such as 3-methylpyrazole, can improve the precision and accuracy of quantification. nih.gov
Method validation is essential for ensuring the reliability of GC methods. Key validation parameters include specificity, precision, accuracy, linearity, and the limits of detection (LOD) and quantitation (LOQ). researchgate.net
Table 1: Example GC Parameters for Analysis of Pyridine Derivatives This table is a composite of typical conditions reported in the literature for related compounds and does not represent a single specific analysis of 4-Methylpyridine hydrochloride.
| Parameter | Condition | Source Reference |
| Instrument | Gas Chromatograph | researchgate.net |
| Column | DB-WAX (polyethylene glycol) | researchgate.net |
| DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) | researchgate.net | |
| Carbowax 20M | nih.gov | |
| Injection Mode | Direct Injection or Headspace | researchgate.net |
| Carrier Gas | Nitrogen or Helium | researchgate.net |
| Detector | Flame Ionization Detector (FID) | researchgate.net |
| Nitrogen-Selective Detector (NPD) | nih.gov | |
| Mass Spectrometer (MS) | researchgate.net | |
| Internal Standard | 3-Methylpyrazole | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the analysis of pyridine compounds. researchgate.net Due to the hydrophilic nature of many pyridines, traditional reversed-phase (RP) chromatography can be challenging. helixchrom.comhelixchrom.com To overcome this, methods have been developed that avoid the use of ion-pairing reagents, which are often incompatible with mass spectrometry. helixchrom.comhelixchrom.com
Advanced approaches include mixed-mode chromatography and hydrogen-bonding chromatography. helixchrom.comsielc.com For instance, SHARC 1 columns, which operate based on specific hydrogen-bond adsorption, can effectively separate isomers of substituted pyridines. sielc.com The mobile phase composition, typically a mixture of acetonitrile (B52724) and methanol (B129727) with additives like formic acid and ammonium (B1175870) formate, is critical for achieving the desired selectivity and retention. sielc.com
A typical HPLC system for analyzing pyridine derivatives consists of an octadecyl (C18) column with a mobile phase of acetonitrile and a phosphate (B84403) buffer. ptfarm.pl Ultraviolet (UV) detection is commonly used, with analytical wavelengths selected based on the compound's absorbance spectrum. ptfarm.pl Validation of HPLC methods according to ICH guidelines ensures their suitability for quality control, including parameters such as selectivity, precision, accuracy, linearity, LOD, and LOQ. researchgate.netptfarm.pliosrjournals.org
Table 2: Example HPLC Parameters for Analysis of Pyridine Derivatives This table is a composite of typical conditions reported in the literature for related compounds and does not represent a single specific analysis of this compound.
| Parameter | Condition | Source Reference |
| Technique | Reversed-Phase HPLC (RP-HPLC) | researchgate.netptfarm.pl |
| Column | Octadecyl (C18), e.g., LiChrosorb® RP-18 | ptfarm.pl |
| SHARC 1 (Hydrogen-Bonding Mode) | sielc.com | |
| Mobile Phase | Acetonitrile / Phosphate Buffer | ptfarm.pl |
| Acetonitrile / Methanol with Formic Acid & Ammonium Formate | helixchrom.comsielc.com | |
| Detection | UV-Vis Detector | helixchrom.comptfarm.pl |
| Analytical Wavelength | 239 nm, 275 nm | helixchrom.comptfarm.pl |
| Internal Standard | Phenacetin | ptfarm.pl |
Electrochemical Methods for Characterization and Mechanistic Studies
Electrochemical methods are valuable for characterizing the redox properties of molecules and studying reaction mechanisms. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) can provide insights into the electrochemical behavior of nitrogen-containing heterocyclic compounds. case.edumdpi.com
For instance, studies on similar organic molecules have utilized boron-doped diamond electrodes (BDDE) to investigate their electrochemical properties. mdpi.com Cyclic voltammetry can be used to study oxidation and reduction processes, determining whether they are reversible or irreversible and the number of electrons exchanged. mdpi.com The anodic oxidation of heterocyclic compounds is often a diffusion-controlled and irreversible process. mdpi.com Based on these electrode reactions, sensitive voltammetric methods, such as DPV, can be developed for quantitative determination. mdpi.com The selection of a suitable supporting electrolyte and pH, for example, a citrate-phosphate buffer, is crucial for obtaining well-defined voltammetric signals. mdpi.com
Spectroscopic Methods for Quantitative Analysis and Trace Detection
Spectroscopic methods are indispensable for both the structural elucidation and quantitative analysis of chemical compounds. When coupled with chromatographic techniques, they offer highly sensitive and specific detection.
UV-Vis spectrophotometry can be used for the quantitative analysis of pyridine derivatives dissolved in solvents like dilute hydrochloric acid. ptfarm.pl By measuring the absorbance at specific wavelengths corresponding to maximum absorption (λmax), the concentration can be determined using the Beer-Lambert law. For a pyridine derivative, analytical wavelengths of 225 nm, 285 nm, and 350 nm have been utilized. ptfarm.pl
For trace detection, coupling a mass spectrometer to a gas chromatograph (GC-MS) provides exceptional sensitivity and specificity. This is particularly useful for identifying and quantifying trace-level impurities. researchgate.net The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z), allowing for the detection of contaminants at levels as low as micrograms per milliliter (µg/mL). researchgate.net
Q & A
Q. Table 1: Catalytic Hydrogenation Conditions for this compound
| Catalyst | Temp (°C) | Pressure (MPa) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ru-Pt/C | 100 | 3 | Ethanol/H₂O | 92 | |
| Pd/C | 120 | 5 | MeOH | 78 |
Q. Table 2: Thermodynamic Data Comparison
| Property | Experimental Value | Computational Prediction | Deviation (%) |
|---|---|---|---|
| Sublimation Enthalpy | 68.7 kJ/mol | 65.2 kJ/mol | 5.1 |
| Heat of Fusion | 15.4 kJ/mol | 14.9 kJ/mol | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
